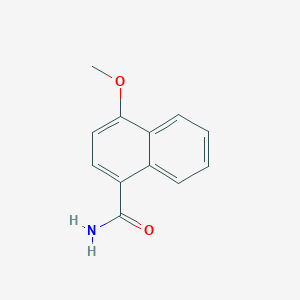![molecular formula C10H22O2Si B11896205 (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is an organic compound that features a tert-butyl(dimethyl)silyl protecting group attached to a butanal moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal typically involves the protection of the hydroxyl group of a butanal derivative using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran, mild acids like acetic acid.
Major Products
Oxidation: (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanoic acid.
Reduction: (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanol.
Substitution: (2S)-2-hydroxybutanal.
Aplicaciones Científicas De Investigación
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal involves its reactivity as an aldehyde and the stability provided by the tert-butyl(dimethyl)silyl protecting group. The protecting group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[tert-butyldimethylsilyl]oxybutanol
- (2S)-2-[tert-butyldiphenylsilyl]oxybutanal
- (2S)-2-[triisopropylsilyl]oxybutanal
Uniqueness
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal is unique due to the specific steric and electronic properties imparted by the tert-butyl(dimethyl)silyl group. This protecting group offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection and its compatibility with various reaction conditions further enhance its utility in organic synthesis.
Propiedades
Fórmula molecular |
C10H22O2Si |
|---|---|
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1 |
Clave InChI |
NKHQBMYOUZUYKH-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


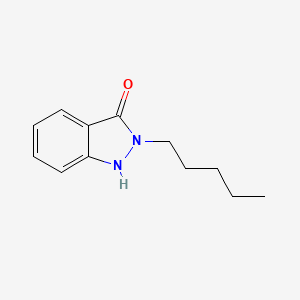
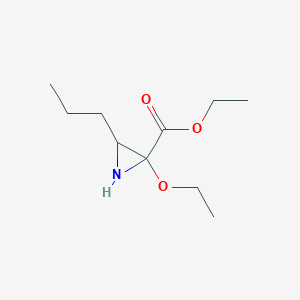
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)
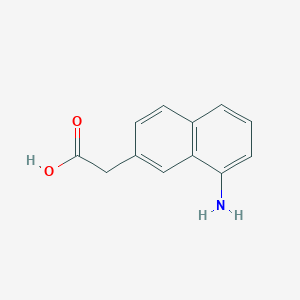

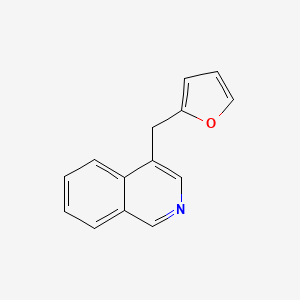

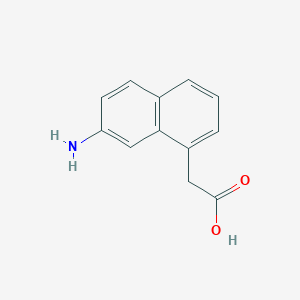
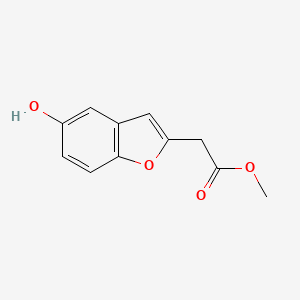
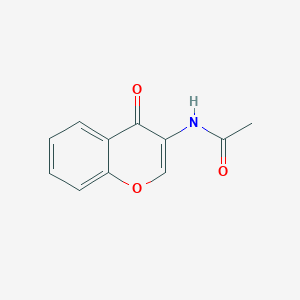
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


